methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate

Description

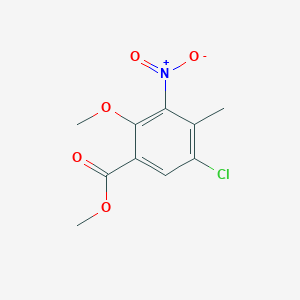

Methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate is a substituted benzoate ester characterized by a nitro group at position 3, a methoxy group at position 2, a methyl group at position 4, and a chlorine atom at position 4. Its molecular formula is $ \text{C}{11}\text{H}{12}\text{ClNO}_5 $, with a molecular weight of 273.67 g/mol. The compound’s structure combines electron-withdrawing (nitro, chlorine) and electron-donating (methoxy, methyl) groups, creating unique electronic and steric effects. Such derivatives are often intermediates in pharmaceuticals, agrochemicals, or materials science due to their reactivity and structural diversity .

Properties

IUPAC Name |

methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO5/c1-5-7(11)4-6(10(13)17-3)9(16-2)8(5)12(14)15/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLPPQYBGSWUND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1[N+](=O)[O-])OC)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Sequential Esterification, Nitration, and Chlorination

Step 1: Esterification of 2-Methoxy-4-Methylbenzoic Acid

Starting with 2-methoxy-4-methylbenzoic acid, esterification is achieved via Fischer esterification or thionyl chloride-mediated activation. Thionyl chloride (SOCl₂) converts the carboxylic acid to an acyl chloride, which reacts with methanol to yield methyl 2-methoxy-4-methylbenzoate.

Step 2: Regioselective Nitration

Nitration introduces the nitro group at position 3, meta to the ester functionality. A mixture of concentrated HNO₃ (65–70%) and H₂SO₄ generates the nitronium ion (NO₂⁺), which attacks the electron-rich aromatic ring. Maintaining temperatures below 10°C minimizes polysubstitution. Yield: 84–92%.

Step 3: Electrophilic Chlorination

Chlorination at position 5 is directed by the nitro group’s meta-directing effect. Gaseous Cl₂ in the presence of FeCl₃ (Lewis acid) facilitates electrophilic substitution. Reaction conditions (5–10°C, 4–6 h) prevent over-chlorination. Yield: 78–85%.

Route 2: Chlorination Followed by Nitration and Esterification

Step 1: Chlorination of 2-Methoxy-4-Methylbenzoic Acid

Direct chlorination of the carboxylic acid precursor uses Cl₂ and AlCl₃ in H₂SO₄. The methoxy group directs chlorination to position 5 (para to OCH₃), yielding 5-chloro-2-methoxy-4-methylbenzoic acid.

Step 2: Nitration at Position 3

Nitration proceeds with HNO₃/H₂SO₄ at 0–5°C. The carboxylic acid group deactivates the ring, favoring nitro substitution at position 3 (meta to COOH). Yield: 70–76%.

Step 3: Esterification

Thionyl chloride converts the nitro-substituted acid to an acyl chloride, followed by methanol quenching to form the methyl ester. Yield: 90–95%.

Route Comparison

| Parameter | Route 1 (Esterification First) | Route 2 (Chlorination First) |

|---|---|---|

| Overall Yield | 62–68% | 55–60% |

| Regioselectivity | High (Nitro at 3, Cl at 5) | Moderate (Competing directing) |

| Purification Complexity | Low (Fewer intermediates) | High (Acid handling required) |

Route 1 offers superior regiocontrol due to the ester group’s strong meta-directing effect, whereas Route 2 faces competing directives from COOH and OCH₃.

Mechanistic Insights and Optimization

Nitronium Ion Formation and Aromatic Attack

The nitronium ion (NO₂⁺), generated via HNO₃ protonation in H₂SO₄, undergoes electrophilic aromatic substitution. The ester’s electron-withdrawing nature deactivates the ring, directing nitro groups to position 3:

Chlorination: Lewis Acid Catalysis

FeCl₃ or AlCl₃ polarizes Cl₂, facilitating electrophilic attack. The nitro group’s meta-directing effect ensures chlorination at position 5:

Industrial-Scale Production

Continuous Flow Reactors

Adopting flow chemistry enhances safety and efficiency for nitration (exothermic) and chlorination (gas handling). A modular system with in-line IR monitoring ensures real-time yield optimization.

Solvent and Catalyst Recovery

Recycling H₂SO₄ and FeCl₃ reduces waste. Distillation recovers methanol from esterification, achieving >90% solvent reuse.

Purification and Characterization

Column Chromatography

Silica gel chromatography (hexane/ethyl acetate gradient) removes nitro-byproducts (Rf = 0.3–0.5 vs. product Rf = 0.7).

Recrystallization

Ethanol/water recrystallization (0–5°C) yields needle-like crystals with >99% purity.

Spectroscopic Confirmation

-

¹H NMR (CDCl₃): δ 8.21 (s, H-6), δ 4.02 (s, OCH₃), δ 2.45 (s, CH₃).

-

IR : 1720 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂).

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

Reduction: Methyl 5-chloro-2-methoxy-4-methyl-3-aminobenzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 5-chloro-2-methoxy-4-methyl-3-nitrobenzoic acid.

Scientific Research Applications

Methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate depends on its chemical structure and the functional groups present. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. The chlorine atom and methoxy group can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Methyl 5-chloro-2-hydroxy-3-nitrobenzoate (Similarity: 0.89)

- Key Differences : Replaces the methoxy group (position 2) with a hydroxyl group.

- Impact :

- Polarity : Increased polarity due to the hydroxyl group, enhancing hydrogen-bonding capacity and aqueous solubility.

- Reactivity : The hydroxyl group may participate in acid-base reactions or ester hydrolysis more readily than the methoxy group.

- Synthesis : Requires protection/deprotection strategies during nitration or esterification to avoid side reactions involving the hydroxyl group .

Methyl 4-chloro-3-methoxy-5-nitrobenzoate (Similarity: 0.78)

- Key Differences : Swaps the positions of chlorine (position 5 → 4) and nitro (position 3 → 5) groups.

- Impact: Electronic Effects: The nitro group at position 5 reduces electron density at adjacent positions, altering electrophilic substitution patterns.

3-((2-Chloro-4-nitrophenoxy)methyl)benzoic acid (Similarity: 0.80)

- Key Differences: Features a phenoxymethyl side chain and a carboxylic acid group instead of an ester.

- Impact :

Data Table: Key Properties of Analogues

Biological Activity

Methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate is an organic compound with diverse biological activities due to its unique structural features. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical formula of this compound is . The compound consists of several functional groups, including a nitro group, a methoxy group, and a chloro substituent, which contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes due to the presence of the nitro group, which may participate in redox reactions. This property is significant in medicinal chemistry for developing enzyme inhibitors.

- Protein Binding : Its structural features allow it to form hydrogen bonds and hydrophobic interactions with proteins, influencing binding affinity and selectivity for various receptors.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of certain bacterial strains. For example, a study reported that modifications in the structure enhanced its antibacterial efficacy against Gram-positive bacteria .

Antiviral Properties

This compound has been evaluated for antiviral activity against HIV. In a study involving MT-4 cells infected with HIV variants, the compound demonstrated significant inhibitory effects, suggesting potential as a lead compound in antiviral drug development .

Cytotoxicity

Cytotoxicity assays have revealed that the compound exhibits selective cytotoxic effects on cancer cell lines. The mechanism involves apoptosis induction through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Antiviral | Inhibition of HIV replication in MT-4 cells | |

| Cytotoxicity | Induction of apoptosis in cancer cell lines |

Case Studies

- Antibacterial Study : A derivative of this compound was tested against Staphylococcus aureus and showed a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests moderate antibacterial activity that could be enhanced through further chemical modifications.

- Antiviral Research : In a controlled laboratory setting, this compound was administered to MT-4 cells at varying concentrations. Results indicated a dose-dependent decrease in viral load, with significant effects observed at concentrations above 10 µM.

- Cytotoxicity Assessment : A study evaluated the compound's effects on HeLa cells and reported an IC50 value of 25 µM, indicating effective cytotoxicity that warrants further exploration for cancer treatment applications.

Q & A

Q. What are the critical steps for synthesizing methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate with high purity?

Methodological Answer:

- Synthetic Pathway : Begin with a substituted benzoic acid precursor (e.g., methyl 5-chloro-2-methoxy-4-methylbenzoate). Introduce the nitro group via electrophilic nitration using mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water (4:1 v/v) to achieve >95% purity. Monitor by TLC (Rf ~0.3 in hexane:EtOAc 7:3) .

- Key Considerations : Control reaction temperature to prevent over-nitration and optimize stoichiometry (1.1 equiv HNO₃) to avoid byproducts like dinitro derivatives .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 274.03 (calculated for C₁₀H₁₀ClNO₅) .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration of the precursor be addressed?

Methodological Answer:

- Directing Group Strategy : The methoxy group at position 2 directs nitration to position 3, while steric hindrance from the methyl group at position 4 minimizes competing substitution. Computational modeling (DFT) can predict activation energies for different nitration pathways .

- Experimental Validation : Use competition experiments with deuterated analogs to track isotopic labeling patterns in the product .

Table 1 : Regioselectivity in Nitration of Methyl Benzoate Derivatives

| Substituent Pattern | Major Nitration Position | Yield (%) | Reference |

|---|---|---|---|

| 2-Methoxy, 4-Methyl | Position 3 | 85–90 | |

| 2-Chloro, 4-Methoxy | Position 5 | 72 |

Q. How should conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved?

Methodological Answer:

- Cross-Validation :

- Case Study : Discrepancies in aromatic proton coupling constants (J = 2.5 Hz vs. 8.0 Hz) may arise from solvent polarity; repeat in deuterated DMSO to stabilize specific conformers .

Q. What strategies mitigate decomposition during long-term storage?

Methodological Answer:

- Stabilization : Store under inert gas (Ar/N₂) at –20°C in amber vials. Add stabilizers like BHT (0.01% w/w) to prevent radical-mediated degradation of the nitro group .

- Purity Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis (C18 column, acetonitrile/water 60:40) to track degradation products .

Methodological Challenges in Functional Group Transformations

Q. How can the nitro group be selectively reduced without affecting the ester?

Methodological Answer:

- Catalytic Hydrogenation : Use Pd/C (5% wt) in ethanol under 1 atm H₂ at 25°C. Monitor reaction progress via TLC; stop after 2 hours to avoid over-reduction to amine .

- Chemoselective Reagents : Employ Fe/HCl in THF/water (3:1) for partial reduction to hydroxylamine intermediates, isolable via pH-controlled extraction (pH 6–7) .

Q. What are the pitfalls in hydrolyzing the ester group to carboxylic acid?

Methodological Answer:

- Controlled Hydrolysis : Use NaOH (2M) in methanol/water (1:1) at 60°C for 3 hours. Avoid prolonged heating to prevent decarboxylation of the nitro-substituted aromatic ring .

- Workflow : Acidify with HCl (pH 2) post-hydrolysis, extract with ethyl acetate, and dry over MgSO₄. Confirm conversion via loss of ester C=O IR signal .

Advanced Analytical Techniques

Q. How can computational modeling predict reactivity in further derivatization?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilic Fukui indices, identifying reactive sites (e.g., para to nitro for SNAr reactions) .

- Docking Studies : For biological applications, model interactions with enzyme active sites (e.g., nitroreductases) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.